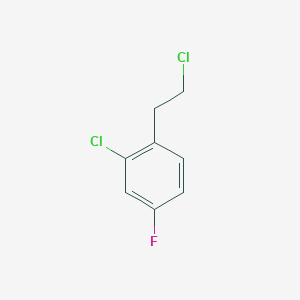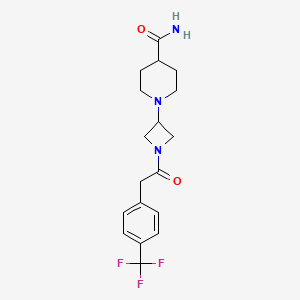![molecular formula C11H10F2N2O3 B2594188 5-[4-(ジフルオロメトキシ)フェニル]-5-メチルイミダゾリジン-2,4-ジオン CAS No. 316806-56-1](/img/structure/B2594188.png)
5-[4-(ジフルオロメトキシ)フェニル]-5-メチルイミダゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylimidazolidine-2,4-dione core
科学的研究の応用
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione compounds.
作用機序
The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules . The compound may act by modulating specific enzymes or receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: An organic building block containing an isocyanate group.
1-(Difluoromethyl)-2-nitrobenzene: Known for its unique hydrogen bonding interactions.
Amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone: Used as an inhibitor of beta-secretase (BACE) in Alzheimer’s disease research.
Uniqueness
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c1-11(8(16)14-10(17)15-11)6-2-4-7(5-3-6)18-9(12)13/h2-5,9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWWORDKUNNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)
![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)
![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)
![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)
![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)


![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2594126.png)
![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)
